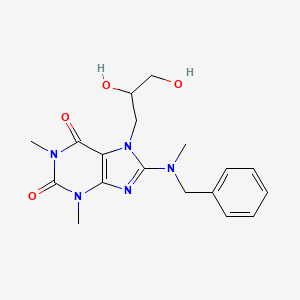
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine is a synthetic organic compound that features a unique combination of a triazole ring, a thiophene ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: Starting with a suitable precursor, such as 4-methyl-1H-1,2,4-triazole, the triazole ring is synthesized through cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Incorporation of the Thiophene Ring: The thiophene ring is attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the piperidine ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or piperidine derivatives.
Substitution: Various substituted piperidine or triazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological receptors or enzymes.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry:
Agrochemicals: The compound may be explored for use in the development of new pesticides or herbicides.
Electronics: Its unique electronic properties make it a candidate for use in organic electronics or sensors.
Mecanismo De Acción
The mechanism by which 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene rings can participate in π-π stacking or hydrogen bonding, while the piperidine ring can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperidine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyridin-2-yl)piperidine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a ligand in catalysis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-16-10-14-15-13(16)9-17-6-4-11(5-7-17)12-3-2-8-18-12/h2-3,8,10-11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFDKDGHLSBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}naphthalene-2-carboxamide](/img/structure/B2755689.png)
![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)
![2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)
![N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755694.png)

![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)


